3-(Aminomethyl)oxolan-3-ol

Overview

Description

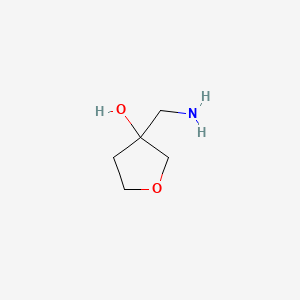

3-(Aminomethyl)oxolan-3-ol (CAS 879515-14-7) is a heterocyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group at the 3-position. Its molecular formula is C5H11NO2, with a molecular weight of 117.15 g/mol . The compound requires storage at 2–8°C in a sealed, dry environment, indicating sensitivity to heat and moisture.

Biological Activity

3-(Aminomethyl)oxolan-3-ol is a compound characterized by its unique oxolane (tetrahydrofuran) structure combined with an aminomethyl substituent. This structural configuration suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:

- Oxolane Ring : Provides stability and influences reactivity.

- Aminomethyl Group : Facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions.

Research has indicated that this compound interacts with specific molecular targets within biological systems. Notably, it has been studied for its potential role in modulating enzyme activity, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This inhibition can influence neurotransmitter metabolism, suggesting therapeutic applications in treating neurological disorders.

Biological Activity

The compound exhibits significant biological activity, which can be summarized as follows:

- Enzyme Modulation : Acts as a substrate or inhibitor in various enzymatic reactions.

- Neurotransmitter System Interaction : Influences neurotransmitter levels by inhibiting MAO activity.

- Potential Antiviral Properties : Its structural similarity to nucleosides positions it as a candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Enzymatic Activity : A study demonstrated that the compound effectively inhibits MAO, leading to increased levels of neurotransmitters such as serotonin and dopamine in vitro. This could have implications for treating depression and anxiety disorders.

- Antiviral Potential : Preliminary research indicates that this compound may interfere with viral replication processes by mimicking natural nucleosides, thus inhibiting viral polymerases.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Methylamino)oxolan-3-ol | Contains a methylamino group | More hydrophobic due to the methyl group |

| 4-(Aminomethyl)tetrahydrofuran | Features a tetrahydrofuran ring | Different ring structure affects reactivity |

| 2-Oxa-7-azaspiro[4.5]decane | Contains a spirocyclic structure | Unique spatial arrangement influencing activity |

| 4-(2-Aminoethyl)tetrahydro-2H-pyran | Contains an aminoethyl group | Different functional group alters interaction properties |

This comparative analysis highlights the distinct reactivity and potential biological effects of this compound relative to other compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of oxolane and oxetane derivatives, where substituents and ring size critically influence properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of 3-(Aminomethyl)oxolan-3-ol and Related Compounds

Substituent Effects

- Aminomethyl vs. This difference likely impacts solubility in polar solvents and biological activity .

- Aminomethyl vs. Propenyl (3-(Prop-2-en-1-yl)oxolan-3-ol): The propenyl substituent increases hydrophobicity, making the latter more suitable for non-aqueous applications (e.g., polymer chemistry). In contrast, the aminomethyl group enhances reactivity in nucleophilic or coordination chemistry .

Ring Size and Heteroatom Influence

- Oxolane (5-membered) vs.

- Oxolane vs. Pyridine (3-(Aminomethyl)pyridine): Replacing the oxygen atom in oxolane with nitrogen (pyridine) alters electronic properties.

Functional and Application Insights

- Materials Science: Analogs like 3-(aminomethyl)piperidinium (3AMP) are used in perovskite quantum wells for optoelectronics .

- Pharmaceutical Intermediates : Derivatives like methyl(oxolan-3-ylmethyl)amine hydrochloride highlight the role of oxolane-based amines in drug development, possibly as chiral building blocks .

Properties

IUPAC Name |

3-(aminomethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-3-5(7)1-2-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTKAOGAECWBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879515-14-7 | |

| Record name | 3-(aminomethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.